The compound is cataloged under the CAS number 1426152-53-5 and is primarily sourced from research institutions focusing on medicinal chemistry and pharmacology. It belongs to a class of compounds that modulate enzyme activity through allosteric mechanisms, which differ from traditional competitive inhibitors that bind directly to the active site of enzymes. This classification highlights its unique mechanism of action and potential advantages in therapeutic contexts.
The synthesis of UNC2327 involves several steps that typically include the formation of key intermediates followed by specific coupling reactions. The exact synthetic route may vary, but common methods include:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound.
UNC2327 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.38 g/mol.
The three-dimensional structure can be analyzed using computational modeling tools that simulate its interaction with PRMT3, providing insights into binding sites and conformational flexibility.
As an allosteric inhibitor, UNC2327 does not directly participate in traditional chemical reactions but rather modulates enzymatic activity. Its primary reaction involves:
Quantitative assays can be performed to measure the inhibitory effects of UNC2327 on PRMT3 activity, often using techniques like enzyme-linked immunosorbent assay (ELISA) or mass spectrometry-based assays to quantify substrate methylation levels.
The mechanism by which UNC2327 exerts its effects involves several key steps:
Data supporting this mechanism can be derived from biochemical assays demonstrating reduced substrate methylation in the presence of UNC2327 compared to controls.
Relevant data regarding these properties are essential for handling and storage protocols in laboratory settings.
UNC2327 has significant potential in various scientific applications:
UNC2327 represents a significant advancement in the targeted inhibition of protein arginine methyltransferases (PRMTs), a family of enzymes critical for post-translational modification through arginine methylation. This small molecule inhibitor exhibits high specificity for PRMT3, a cytoplasmic enzyme within the type I PRMT subclass. PRMT3 catalyzes the formation of ω-NG-monomethylarginine (MMA) and asymmetric ω-NG,NG-dimethylarginine (aDMA) modifications on substrate proteins, influencing diverse cellular processes including ribosomal maturation, signal transduction, and gene expression regulation [3] [7]. Unlike broad-spectrum PRMT inhibitors, UNC2327 leverages a unique allosteric mechanism to disrupt PRMT3 activity, offering enhanced selectivity and reduced off-target effects. Its development addresses the growing therapeutic need for precise epigenetic modulators in diseases driven by aberrant arginine methylation, particularly cancers where PRMT3 overexpression is linked to chemotherapy resistance and metabolic reprogramming [6] [8].
UNC2327 (chemical name: N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea) is classified as a potent, cell-active, allosteric inhibitor of PRMT3. It possesses a molecular weight of 319.38 g/mol and the chemical formula C14H17N5O2S [1] [2]. Biochemically, UNC2327 demonstrates non-competitive inhibition kinetics with respect to both the peptide substrate and the cofactor S-adenosylmethionine (AdoMet), binding to a regulatory site distinct from the catalytic center. This binding induces conformational changes that impair PRMT3's methyltransferase activity, evidenced by an IC50 value of 230 nM in enzymatic assays [1] [5]. Structural analyses reveal that the benzothiadiazole and urea moieties are critical for engaging hydrophobic pockets within the allosteric site, while the piperidinyl group stabilizes the complex through hydrogen bonding [5]. The compound exhibits ≥99% purity via HPLC and stability at room temperature, making it suitable for laboratory research [1].
Table 1: Chemical and Biochemical Profile of UNC2327
Property | Value |
---|---|
Chemical Name | N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea |
Molecular Formula | C14H17N5O2S |
Molecular Weight | 319.38 g/mol |
CAS Number | 1426152-53-5 |
Mechanism of Action | Allosteric, non-competitive inhibitor |
PRMT3 IC50 | 230 nM |
Purity | ≥99% (HPLC) |
Solubility (DMF) | 10 mg/mL (31.31 mM) |
The discovery of UNC2327 emerged from systematic efforts to target PRMT3's unique zinc finger domain, which regulates substrate recognition and subcellular localization. Initial work by Liu et al. (2013) identified early allosteric compounds through high-throughput screening, culminating in the optimization of structure-activity relationships (SAR) to enhance potency and cellular permeability [1] [5]. Key milestones include:
This development pipeline underscored the feasibility of targeting PRMT3's allosteric site, overcoming limitations of earlier catalytic-site inhibitors that lacked selectivity [5].
PRMT3 regulates multiple disease-relevant pathways through substrate-specific arginine methylation. Its zinc finger domain directs substrate selection, distinguishing it from other type I PRMTs like PRMT1 and PRMT4 [7] [8]. Key biological roles include:
Table 2: Disease Associations of PRMT3 and UNC2327's Therapeutic Potential
Disease Context | PRMT3 Dysregulation | UNC2327's Action |
---|---|---|
Hepatocellular Carcinoma | Overexpression stabilizes IGF2BP1-HEG1 axis | Disrupts IGF2BP1 methylation (R452) |
Pancreatic Cancer | Upregulates ABCA1 transporters | Reduces gemcitabine resistance |
Metabolic Disorders | Enhances GAPDH methylation/glycolysis | Suppresses Warburg effect |
UNC2327's therapeutic potential stems from its ability to disrupt these pathways. In HCC models, it reverses oxaliplatin resistance by blocking the PRMT3-IGF2BP1-HEG1 axis, thereby sensitizing tumor cells to chemotherapy-induced apoptosis [6]. Similarly, it inhibits PRMT3-mediated methylation of transcription factors (e.g., HMGA1a/b) and RNA-binding proteins, restoring normal gene expression profiles [8]. The compound's selectivity prevents compensatory activation of other PRMTs (e.g., PRMT5), a limitation observed with type I catalytic inhibitors [3].
Table 3: Selectivity Profile of UNC2327 Against PRMT Family Members
PRMT Isoform | Type | IC50 (UNC2327) | Cellular Consequence of Inhibition |
---|---|---|---|
PRMT3 | I | 230 nM | Reduced rpS2/IGF2BP1 methylation |
PRMT1 | I | >10 µM | No effect on H4R3me2a levels |
PRMT4 (CARM1) | I | >10 µM | No change in histone H3 methylation |
PRMT5 | II | >10 µM | No impact on sDMA marks or spliceosome function |
PRMT6 | I | >10 µM | Unaltered H3R2me2a |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7